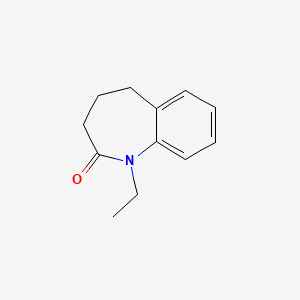

1-ethyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

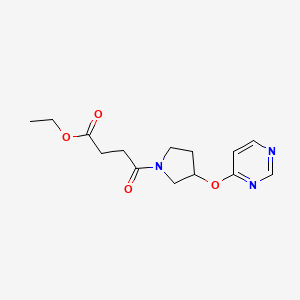

1-Ethyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a derivative of benzazepines . Benzazepines are biologically important heterocyclic systems, and their hydrogenated derivatives, in which the azepine ring is annulated with the benzene ring, have been known since the beginning of the last century .

Synthesis Analysis

An effective approach to the synthesis of 1-ethyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one has been developed based on N-acyl-N-ethylaniline . This compound was obtained from N-ethylaniline with a yield of 62%, which was subjected to intramolecular alkylation at the ortho position of the aromatic ring under the conditions of the Friedel-Crafts reaction .Molecular Structure Analysis

The molecular formula of 1-ethyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is C12H15NO . The structure of benzazepines can be divided into three types of isomeric structures: 1-benzazepines I, 2-benzazepines II, and 3-benzazepines III .Chemical Reactions Analysis

The synthesis of 1-ethyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one involves cyclization to form a C–N or C–C bond, the Beckmann rearrangement, the Schmidt rearrangement, heterocyclic ring expansion, and other methods .Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

A series of new 1,3,4,5-tetrahydro-6-alkoxy-2H-1-benzazepin-2-one derivatives were synthesized and screened for their anticonvulsant activities . The results of these tests showed that 1,3,4,5-tetrahydro-6-octyloxy-2H-1-benzazepin-2-one was the most promising compound, with a median effective dose (ED 50) of 20.4 mg/kg, and protective index (PI) value of 20.1 in the maximal electroshock (MES) test . This is much higher than the PI value of the prototype antiepileptic drug carbamazepine (PI = 8.1), phenytoin (PI = 6.9), phenobarbital (PI = 3.2), and sodium valproate (PI = 1.6) .

Anti-anxiety and Anti-seizure Properties

Benzazepine derivatives, which include 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, exhibit a broad spectrum of pharmacological activity . Many members of this family are widely used as anticonvulsant, anti-anxiety, anti-seizures, analgesic, sedative, antidepressive and hypnotic, or anti-inflammatory agents .

Antiparasitic Properties

Recent studies have shown that paullone-derived compounds, which are structurally similar to 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, also exhibit antiparasitic properties . For example, the N (5)-substituted paullone showed pronounced inhibition of the bloodstream form of Trypanosoma brucei brucei parasites .

Inhibition of Cyclin-dependent Kinases and Glycogen Synthase Kinase-3 (GSK-3)

Paullones, which are structurally similar to 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, are used as biochemical tools to inhibit cyclin-dependent kinases and glycogen synthase kinase-3 (GSK-3) .

Intermediate in the Synthesis of Benazepril Hydrochloride

3-Bromo-1,3,4,5-tetrahydro-2H-benzo [b]azepin-2-one, which is structurally similar to 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, is an intermediate in the synthesis of Benazepril Hydrochloride . Benazepril Hydrochloride is a first-line antihypertensive drug recommended by the WHO .

Potential Use in the Development of New Anticancer Agents

There is ongoing research into the potential use of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one in the development of new anticancer agents .

Wirkmechanismus

While the specific mechanism of action for 1-ethyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is not mentioned in the sources, benzazepine derivatives are known to exhibit a broad spectrum of pharmacological activity . They can be promising for the treatment of cardiovascular diseases, rheumatoid arthritis, diabetic retinopathy, osteoporosis, and acute renal failure .

Eigenschaften

IUPAC Name |

1-ethyl-4,5-dihydro-3H-1-benzazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-2-13-11-8-4-3-6-10(11)7-5-9-12(13)14/h3-4,6,8H,2,5,7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITDSBKHGQYOLGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCCC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>28.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24818752 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-ethyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-yl)-3-(5-benzyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B2639962.png)

![1-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2639964.png)

![1-methyl-5-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)-4-(thiophen-2-yl)pyridin-2(1H)-one](/img/structure/B2639965.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2639968.png)

![(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(thiophen-3-yl)methanone](/img/structure/B2639973.png)

![Tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2639977.png)

![cis-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-3a-carboxylic acid](/img/structure/B2639984.png)